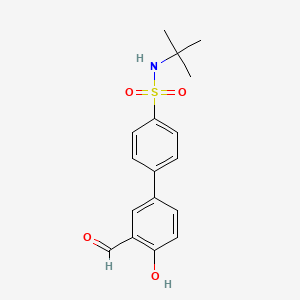![molecular formula C17H17NO4S B6379166 2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261987-80-7](/img/structure/B6379166.png)
2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 2F-5P-Phenol) is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in organic solvents like ethanol, methanol, and acetonitrile. 2F-5P-Phenol has been used in a variety of experiments, including those involving enzymatic reactions, protein-protein interactions, and signal transduction.
Aplicaciones Científicas De Investigación
2F-5P-Phenol is used in a variety of scientific research applications, including those involving enzymatic reactions, protein-protein interactions, and signal transduction. It has been used to study the effects of inhibitors on the activity of enzymes, to study the binding of proteins to other molecules, and to study the effects of ligands on signal transduction pathways.
Mecanismo De Acción
2F-5P-Phenol acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. It also binds to ligands, blocking their ability to interact with receptors and modulate signal transduction pathways.
Biochemical and Physiological Effects
2F-5P-Phenol has been used to study the effects of inhibitors on enzyme activity, protein-protein interactions, and signal transduction pathways. Inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as changes in metabolic pathways, changes in cell signaling pathways, and changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2F-5P-Phenol has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify, and it can be used in a variety of experiments. However, it is important to note that it is not suitable for use in vivo experiments, as it is toxic and can cause adverse effects.
Direcciones Futuras
2F-5P-Phenol has a wide range of potential applications in scientific research. It could be used to study the effects of inhibitors on enzyme activity, to study the binding of proteins to other molecules, and to study the effects of ligands on signal transduction pathways. Additionally, it could be used to study the effects of inhibitors on metabolic pathways, cell signaling pathways, and gene expression. Finally, it could be used in drug design, as it has the potential to be used as a lead compound for the development of novel drugs.
Métodos De Síntesis
2F-5P-Phenol is synthesized through a multi-step process involving the reaction of pyrrolidine-2-sulfonyl chloride with 2-formyl-5-phenylphenol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a 95% pure product. The product can then be further purified using column chromatography.
Propiedades
IUPAC Name |
2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-7-6-14(11-17(15)20)13-4-3-5-16(10-13)23(21,22)18-8-1-2-9-18/h3-7,10-12,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBXVPUOFRVVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685387 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261987-80-7 |
Source


|
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

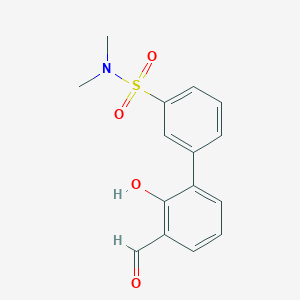


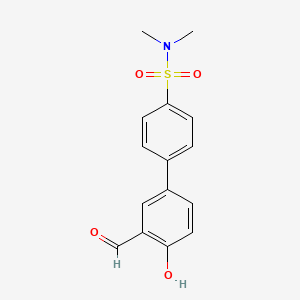


![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
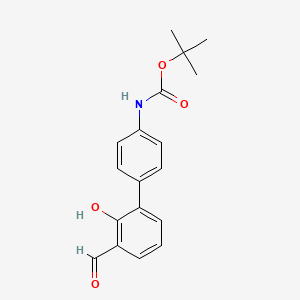
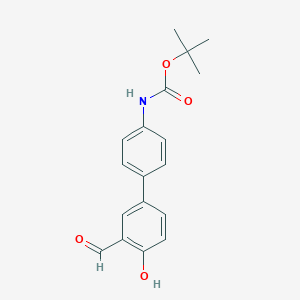
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
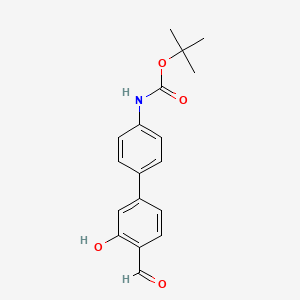
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

